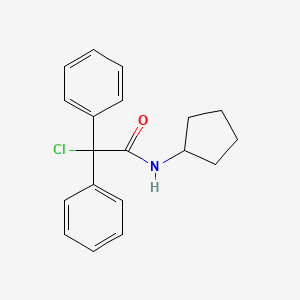
2-chloro-N-cyclopentyl-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-cyclopentyl-2,2-diphenylacetamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as N-arylcyclohexylamines, which have been found to have a variety of pharmacological properties. CPP has been used in various studies to investigate its mechanism of action, as well as its potential therapeutic applications.
作用機序
The mechanism of action of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves its binding to the NMDA receptor, which prevents the activation of the receptor by glutamate. Glutamate is the primary neurotransmitter that activates the NMDA receptor, and its binding results in the influx of calcium ions into the cell, leading to various downstream signaling events. By blocking the activation of the NMDA receptor, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide can modulate the activity of neurons and alter synaptic plasticity.
Biochemical and Physiological Effects
2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to impair learning and memory processes, as well as induce seizures and other neurological symptoms. 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has also been found to have analgesic properties, which may be related to its ability to block NMDA receptors in the spinal cord. In addition, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-cyclopentyl-2,2-diphenylacetamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological conditions. However, one limitation of using 2-chloro-N-cyclopentyl-2,2-diphenylacetamide is its potential toxicity and side effects. In high doses, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide can induce seizures and other neurological symptoms, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-chloro-N-cyclopentyl-2,2-diphenylacetamide. One area of interest is the development of new NMDA receptor antagonists with improved selectivity and safety profiles. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the potential therapeutic applications of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide and other NMDA receptor antagonists should be further explored, particularly in the areas of pain management and inflammation.
合成法
The synthesis of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with cyclopentylamine in the presence of thionyl chloride and triethylamine. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-cyclopentyl-2,2-diphenylacetamide. The synthesis of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been widely used in scientific research as a tool to investigate the function of NMDA receptors in the brain. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
特性
IUPAC Name |
2-chloro-N-cyclopentyl-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)18(22)21-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQNRUHBPTPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-2,2-diphenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
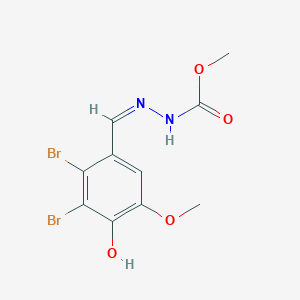
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B6122163.png)
![1-(2-furylmethyl)-N-[1-(2-phenylethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6122168.png)
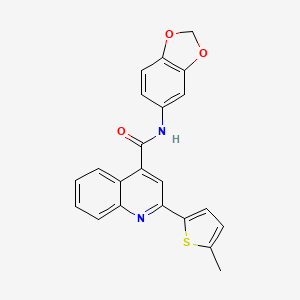
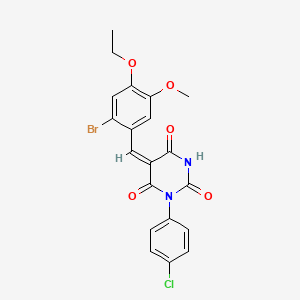
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)
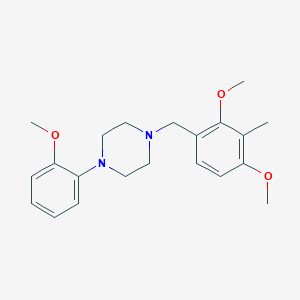
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)
![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B6122250.png)
![ethyl 4-(3-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6122257.png)